AC-Phe(4-NH2)-OH
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Overview
Description
AC-Phe(4-NH2)-OH, also known as N-acetyl-L-phenylalanine-4-amide, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the amino group of phenylalanine and an amide group at the para position of the phenyl ring. It is commonly used in peptide synthesis and has applications in various fields, including medicinal chemistry and nanotechnology.
Mechanism of Action
Target of Action
The primary target of AC-Phe(4-NH2)-OH is the formation of supramolecular structures . These structures are produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 .
Mode of Action
This compound interacts with its targets through π-stacking and H-bonding interactions . The relative contribution of these interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .
Biochemical Pathways
The biochemical pathways affected by this compound involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is driven by the Phe-Phe motif, a minimalist building block .
Result of Action
The result of this compound’s action is the formation of tuneable nanoscale morphologies . These morphologies have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, thereby influencing the resulting nanoscale morphologies .
Biochemical Analysis
Biochemical Properties
AC-Phe(4-NH2)-OH plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and allows for specific interactions with enzymes and proteins. This compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. Additionally, it can form hydrogen bonds and π-π stacking interactions with aromatic amino acids in proteins, influencing protein folding and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, this compound can bind to G-protein coupled receptors, altering their conformation and affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and cleavage. Additionally, it can activate certain kinases by binding to regulatory domains and inducing conformational changes. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of enzymes and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides during translation. Additionally, this compound can be metabolized by enzymes such as monoamine oxidases and cytochrome P450s, leading to the formation of various metabolites. These metabolic pathways influence the overall metabolic flux and levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, amino acid transporters facilitate its uptake into cells, while binding proteins such as albumin can transport it in the bloodstream. The localization and accumulation of this compound within cells are influenced by its interactions with intracellular proteins and organelles. These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through signal peptides and transport proteins. The activity and function of this compound are influenced by its localization, as it can interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Phe(4-NH2)-OH typically involves the acetylation of L-phenylalanine followed by the introduction of an amide group at the para position of the phenyl ring. The process can be summarized in the following steps:
Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Amidation: The acetylated product is then subjected to nitration using a nitrating agent like nitric acid to introduce a nitro group at the para position. This is followed by reduction using a reducing agent such as tin(II) chloride to convert the nitro group to an amine group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
AC-Phe(4-NH2)-OH undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amine group using reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Tin(II) chloride, acidic conditions.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
AC-Phe(4-NH2)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of nanomaterials and as a component in the formulation of various industrial products.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-phenylalanine: Lacks the amide group at the para position.
L-phenylalanine: Lacks both the acetyl and amide groups.
N-acetyl-L-tyrosine: Contains a hydroxyl group instead of an amide group at the para position.
Uniqueness
AC-Phe(4-NH2)-OH is unique due to the presence of both the acetyl and amide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBTHHWQQXZTN-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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